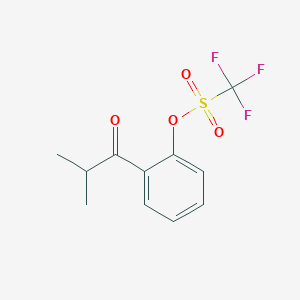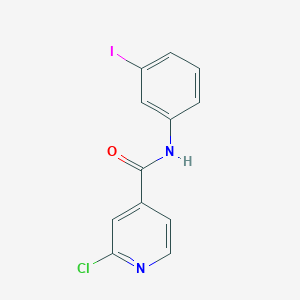
2-Chloro-N-(3-iodophenyl)pyridine-4-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Chloro-N-(3-iodophenyl)pyridine-4-carboxamide is a chemical compound with the molecular formula C₁₂H₈ClIN₂O and a molecular weight of 358.562 g/mol . This compound is characterized by the presence of a pyridine ring substituted with a chloro group at the 2-position and an iodophenyl group at the 3-position. It is commonly used in various scientific research applications due to its unique chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-N-(3-iodophenyl)pyridine-4-carboxamide typically involves the reaction of 2-chloropyridine-4-carboxylic acid with 3-iodoaniline in the presence of coupling agents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole). The reaction is carried out in an organic solvent like dichloromethane under reflux conditions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products .
Analyse Des Réactions Chimiques
Types of Reactions
2-Chloro-N-(3-iodophenyl)pyridine-4-carboxamide undergoes various chemical reactions, including:
Substitution Reactions: The chloro and iodo groups can be substituted with other functional groups using appropriate reagents.
Oxidation and Reduction Reactions: The compound can undergo oxidation to form corresponding oxides or reduction to form amines.
Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions to form biaryl compounds.
Common Reagents and Conditions
Substitution Reactions: Reagents like sodium iodide (NaI) or potassium carbonate (K₂CO₃) in polar solvents.
Oxidation Reactions: Oxidizing agents such as potassium permanganate (KMnO₄) or hydrogen peroxide (H₂O₂).
Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).
Coupling Reactions: Palladium catalysts and boronic acids in the presence of bases like potassium phosphate (K₃PO₄).
Major Products Formed
Substitution Products: Various substituted pyridine derivatives.
Oxidation Products: Oxidized forms of the compound.
Reduction Products: Reduced amine derivatives.
Coupling Products: Biaryl compounds.
Applications De Recherche Scientifique
2-Chloro-N-(3-iodophenyl)pyridine-4-carboxamide has diverse applications in scientific research, including:
Mécanisme D'action
The mechanism of action of 2-Chloro-N-(3-iodophenyl)pyridine-4-carboxamide involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit or activate specific pathways by binding to active sites or allosteric sites on proteins. This interaction can lead to changes in cellular functions and biological responses .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-Chloro-N-(3-bromophenyl)pyridine-4-carboxamide
- 2-Chloro-N-(3-fluorophenyl)pyridine-4-carboxamide
- 2-Chloro-N-(3-methylphenyl)pyridine-4-carboxamide
Uniqueness
2-Chloro-N-(3-iodophenyl)pyridine-4-carboxamide is unique due to the presence of both chloro and iodo substituents, which confer distinct chemical reactivity and biological activity. The iodo group, in particular, enhances the compound’s ability to participate in coupling reactions and increases its binding affinity to biological targets .
Propriétés
Numéro CAS |
914397-34-5 |
|---|---|
Formule moléculaire |
C12H8ClIN2O |
Poids moléculaire |
358.56 g/mol |
Nom IUPAC |
2-chloro-N-(3-iodophenyl)pyridine-4-carboxamide |
InChI |
InChI=1S/C12H8ClIN2O/c13-11-6-8(4-5-15-11)12(17)16-10-3-1-2-9(14)7-10/h1-7H,(H,16,17) |
Clé InChI |
MGVDCIZKQKXNQN-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=CC(=C1)I)NC(=O)C2=CC(=NC=C2)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


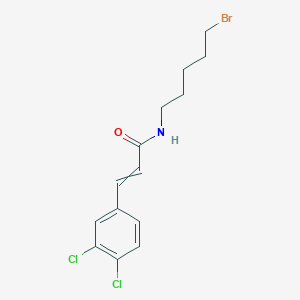
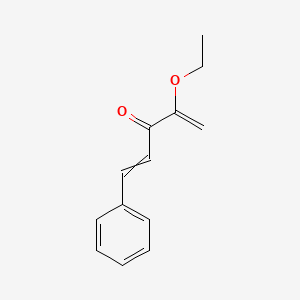
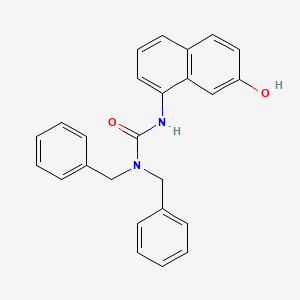
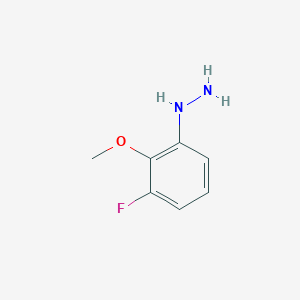

![[(4,4-Dimethyl-2-oxo-1,3-oxazolidin-3-yl)methyl]phosphonic acid](/img/structure/B15168641.png)
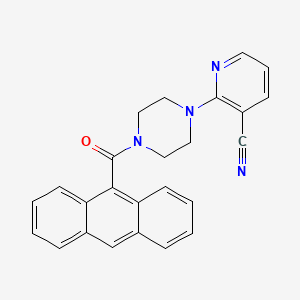

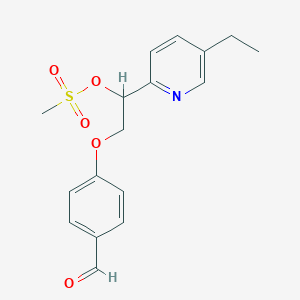

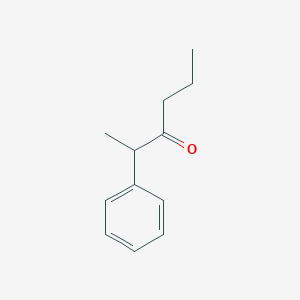
![1-{[2-(Acetyloxy)-4-nitrophenyl]methyl}pyridin-1-ium bromide](/img/structure/B15168678.png)
